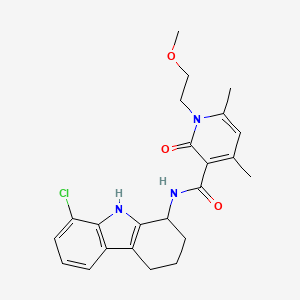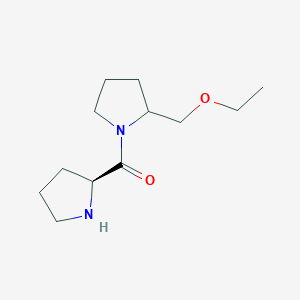
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is a synthetic compound that features a pyrrolidine ring substituted with an L-prolyl group and an ethoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine typically involves the reaction of L-proline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- L-Proline is reacted with ethoxymethyl chloride in the presence of a base.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
化学反応の分析
Types of Reactions
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium cyanide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for prolyl endopeptidase.
Medicine: Investigated for its potential therapeutic effects, including memory enhancement and neuroprotection.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl endopeptidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds. This inhibition can lead to various biological effects, including modulation of neuropeptide levels and potential therapeutic benefits.
類似化合物との比較
Similar Compounds
- 1-(L-Prolyl)-2-(methoxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(hydroxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(chloromethyl)pyrrolidine
Uniqueness
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
[2-(ethoxymethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-4-8-14(10)12(15)11-6-3-7-13-11/h10-11,13H,2-9H2,1H3/t10?,11-/m0/s1 |
InChIキー |
APCBTZFGIAJTBA-DTIOYNMSSA-N |
異性体SMILES |
CCOCC1CCCN1C(=O)[C@@H]2CCCN2 |
正規SMILES |
CCOCC1CCCN1C(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


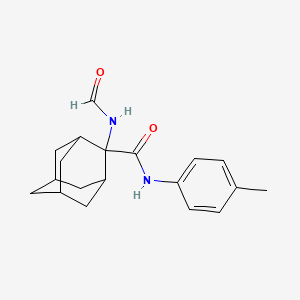
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
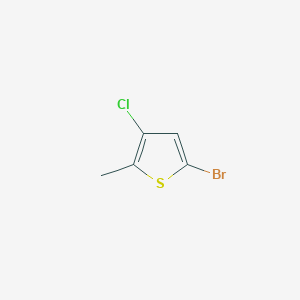
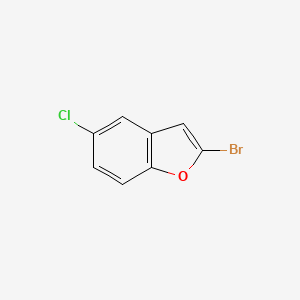
methanol](/img/structure/B13366824.png)
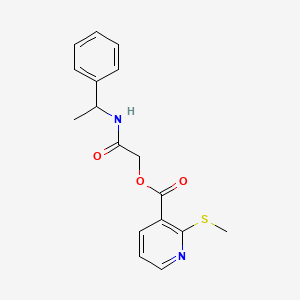
![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
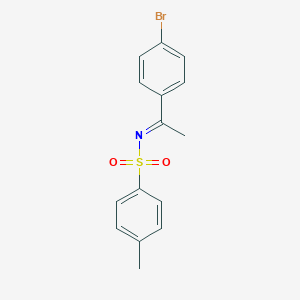
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
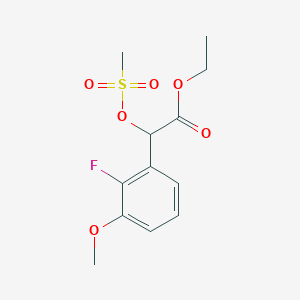
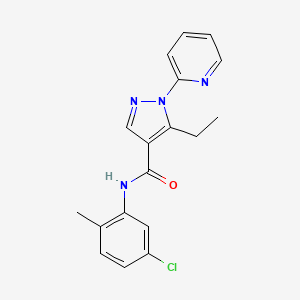
![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
